molecular formula C15H13NO2 B12909052 3-Anilino-3-methyl-2-benzofuran-1(3H)-one CAS No. 7505-84-2

3-Anilino-3-methyl-2-benzofuran-1(3H)-one

Cat. No.: B12909052
CAS No.: 7505-84-2
M. Wt: 239.27 g/mol
InChI Key: XGCWPVGYFYSQKO-UHFFFAOYSA-N
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Description

3-Anilino-3-methyl-2-benzofuran-1(3H)-one: is an organic compound that belongs to the class of benzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-3-methyl-2-benzofuran-1(3H)-one typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Anilino Group: This step usually involves the reaction of the benzofuran core with aniline under specific conditions.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The anilino and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-Anilino-3-methyl-2-benzofuran-1(3H)-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Anilino-3-methyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that are influenced by its chemical structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    3-Anilino-2-benzofuran-1(3H)-one: Lacks the methyl group.

    3-Methyl-2-benzofuran-1(3H)-one: Lacks the anilino group.

    2-Benzofuran-1(3H)-one: Lacks both the anilino and methyl groups.

Uniqueness

3-Anilino-3-methyl-2-benzofuran-1(3H)-one: is unique due to the presence of both the anilino and methyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

7505-84-2

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

3-anilino-3-methyl-2-benzofuran-1-one

InChI

InChI=1S/C15H13NO2/c1-15(16-11-7-3-2-4-8-11)13-10-6-5-9-12(13)14(17)18-15/h2-10,16H,1H3

InChI Key

XGCWPVGYFYSQKO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)O1)NC3=CC=CC=C3

Origin of Product

United States

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